molecular formula C21H21NO5 B214657 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214657
M. Wt: 367.4 g/mol
InChI Key: LUDKVNURLAFVAX-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. C16 is a derivative of indole-2-one, a naturally occurring compound found in various plant species. In

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the production of pro-inflammatory cytokines. This compound has also been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. This compound has also been found to inhibit the activity of enzymes such as COX-2 and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. Furthermore, this compound has been found to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of novel derivatives of this compound that exhibit improved solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the efficacy of this compound needs to be evaluated in vivo to determine its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound exhibits potent anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. The synthesis of this compound involves a multi-step process that requires the use of various reagents and solvents. However, the limited solubility of this compound in water can make it difficult to administer in vivo. There are several future directions for the study of this compound, including the development of novel derivatives with improved solubility and bioavailability and the evaluation of its efficacy in vivo.

Synthesis Methods

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions involving the use of different reagents such as sodium hydroxide, acetic anhydride, and hydrochloric acid. The final product obtained is this compound, which can be purified through recrystallization.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H21NO5/c1-4-11-22-16-8-6-5-7-15(16)21(25,20(22)24)13-17(23)14-9-10-18(26-2)19(12-14)27-3/h4-10,12,25H,1,11,13H2,2-3H3

InChI Key

LUDKVNURLAFVAX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)OC

Origin of Product

United States

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